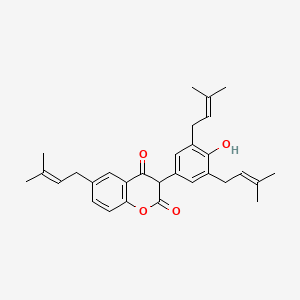

4'-Hydroxy-6,3',5'-triprenylisoflavonone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4'-hydroxy-6,3',5'-triprenylisoflavonone est un isoflavonoïde prénylé naturel isolé du genre Erythrina. Ce composé est connu pour sa structure unique, qui comprend trois groupes prényles liés au noyau isoflavonoïde. Elle a été étudiée pour ses diverses activités biologiques, notamment ses propriétés antibactériennes et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse totale de la 4'-hydroxy-6,3',5'-triprenylisoflavonone implique plusieurs étapes clés. La synthèse commence par la protection des groupes hydroxyle à l'aide de chlorure de méthoxyméthyle (MOMCl) en présence de carbonate de potassium anhydre (K2CO3) et d'acétone. Les composés intermédiaires sont ensuite soumis à une prénylation à l'aide de bromure de prényle en présence d'une base. Les dernières étapes impliquent une déprotection et une cyclisation pour obtenir le composé cible .

Méthodes de production industrielle

Les méthodes de production industrielle de la this compound ne sont pas bien documentées. Les voies de synthèse utilisées en laboratoire peuvent être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions de réaction et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions

La 4'-hydroxy-6,3',5'-triprenylisoflavonone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

Substitution : Les groupes prényles peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés dihydro et divers isoflavonoïdes substitués .

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres molécules complexes.

Biologie : Exhibe une activité antibactérienne contre diverses souches de bactéries.

Médecine : Investigated for its anti-inflammatory and anticancer properties.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments et produits agrochimiques

Mécanisme d'action

Le mécanisme d'action de la this compound implique l'inhibition de l'activité de la phospholipase A2 (PLA2). Cette enzyme est cruciale dans la voie inflammatoire, et son inhibition entraîne une production réduite de médiateurs pro-inflammatoires. Le composé interagit avec le site actif de la PLA2, bloquant son activité et exerçant ainsi ses effets anti-inflammatoires .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Exhibits antibacterial activity against various strains of bacteria.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 4’-hydroxy-6,3’,5’-triprenylisoflavonone involves the inhibition of phospholipase A2 (PLA2) activity. This enzyme is crucial in the inflammatory pathway, and its inhibition leads to reduced production of pro-inflammatory mediators. The compound interacts with the active site of PLA2, blocking its activity and thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

La 4'-hydroxy-6,3',5'-triprenylisoflavonone est unique en raison de sa triple prénylation, qui ne se retrouve pas couramment dans d'autres isoflavonoïdes. Des composés similaires comprennent :

Abyssinone V : Another prenylated isoflavonoid with antibacterial properties.

Abyssinone VI : Known for its anti-inflammatory activity.

Erycrystagallin : Exhibe une inhibition de la phospholipase A2 similaire à celle de la this compound

Ces composés partagent des similitudes structurales mais diffèrent dans le nombre et la position des groupes prényles, ce qui contribue à leurs activités biologiques uniques.

Propriétés

Formule moléculaire |

C30H34O4 |

|---|---|

Poids moléculaire |

458.6 g/mol |

Nom IUPAC |

3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromene-2,4-dione |

InChI |

InChI=1S/C30H34O4/c1-18(2)7-10-21-11-14-26-25(15-21)29(32)27(30(33)34-26)24-16-22(12-8-19(3)4)28(31)23(17-24)13-9-20(5)6/h7-9,11,14-17,27,31H,10,12-13H2,1-6H3 |

Clé InChI |

XVMLCODOINIZIF-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1=CC2=C(C=C1)OC(=O)C(C2=O)C3=CC(=C(C(=C3)CC=C(C)C)O)CC=C(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.